Ethyl 3-(5-aminopyridin-3-YL)propanoate
Overview
Description
Ethyl 3-(5-aminopyridin-3-yl)propanoate, commonly referred to as ethyl-3-AP, is an organic compound with a molecular formula of C9H13NO2. It is a colorless, crystalline solid with a melting point of 110-112˚C and a boiling point of 224-226˚C. It is soluble in ethanol, methanol, and water, and is insoluble in ether and chloroform. Ethyl-3-AP is a synthetic compound that has been used in a variety of scientific research applications, including drug synthesis, laboratory experiments, and biochemical studies.
Scientific Research Applications
Spectroscopic and Diffractometric Characterization
A study by Vogt et al. (2013) on polymorphism in a closely related investigational pharmaceutical compound using spectroscopic and diffractometric techniques suggests the importance of Ethyl 3-(5-aminopyridin-3-yl)propanoate derivatives in understanding material properties for pharmaceutical applications. The research provides insights into analytical and physical characterization challenges, emphasizing the utility of capillary powder X-ray diffraction and solid-state nuclear magnetic resonance studies Vogt et al., 2013.
Reactivity and Synthesis
Asadi et al. (2021) explored the reactivity of 2-aminopyridine and Meldrum’s acid, leading to the synthesis of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This research underlines the compound's role in organic synthesis, offering a pathway to novel intermediates for further chemical transformations Asadi et al., 2021.
Photophysical Properties
Ershov et al. (2019) conducted a study on the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives, where ethyl 3-(5-aminopyridin-3-yl)propanoate played a crucial role. This work highlights the compound's application in developing materials with specific spectral-fluorescent properties, potentially useful for optical devices or sensors Ershov et al., 2019.
properties
IUPAC Name |
ethyl 3-(5-aminopyridin-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h5-7H,2-4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDDNFOEVMVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(5-aminopyridin-3-YL)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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